molecular formula C17H24O3 B1163885 1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid CAS No. 63976-69-2

1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

Cat. No. B1163885
CAS RN: 63976-69-2
M. Wt: 276.4 g/mol
InChI Key:
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Description

This compound is related to the class of phenanthrene derivatives, a group of organic compounds that are structurally based on the phenanthrene skeleton. The specific compound , "1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid," is of interest due to its unique molecular structure and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds involves multi-step organic reactions that typically start from basic aromatic compounds or their derivatives. For example, the synthesis of related compounds has been achieved through routes involving controlled oxidation, cyclization, and functionalization reactions. The synthesis of phenanthrene derivatives often requires careful selection of reaction conditions to ensure the formation of the desired product with the correct stereochemistry (Banerjee et al., 1979).

Molecular Structure Analysis

The molecular structure of phenanthrene derivatives, including the core phenanthrene skeleton, exhibits planarity with characteristic dihedral angles influencing its physical and chemical properties. The presence of functional groups, such as carboxylic acid and methyl groups, further modifies the compound's reactivity and interactions. The crystalline structure of similar compounds has been analyzed, showing specific hydrogen bonding patterns and molecular conformations (Fitzgerald & Gerkin, 1998).

Scientific Research Applications

Synthetic Studies in Terpenoids

Research by Banerjee et al. (1979) explored a stereocontrolled synthetic route to a closely related compound, 1,2,3,4,4a,9,10,10a-octahydro-7-methoxy-1,4a-dimethyl-10-oxophenanthrene-1β-carboxylic acid. This study contributes to the understanding of synthetic pathways for diterpenoid synthesis, showcasing the potential of phenanthrene derivatives in organic chemistry and synthesis of complex molecules (Banerjee et al., 1979).

Crystal Structure Analysis

Fitzgerald and Gerkin (1998) conducted a study on Phenanthrene-4-carboxylic acid, examining its crystal structure. This research provides insights into the molecular geometry and hydrogen bonding patterns of phenanthrene derivatives, which are critical for understanding the chemical behavior and potential applications of such compounds (Fitzgerald & Gerkin, 1998).

Hydrogen-Bonding Patterns

Research on Dehydroabietic acid, a compound structurally similar to 1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid, by Rao et al. (2009) focused on its hydrogen-bonding patterns. This study is significant for understanding the molecular interactions and stability of such compounds, which is vital for their application in various fields including material science and drug design (Rao et al., 2009).

Photocarboxylation Studies

Nikolaitchik et al. (1996) investigated the reductive photocarboxylation of phenanthrene, producing various phenanthrene carboxylic acids. This research highlights the potential of photocarboxylation as a synthetic method for producing phenanthrene derivatives, opening avenues for their application in organic synthesis and material science (Nikolaitchik et al., 1996).

properties

IUPAC Name

1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXGHDAWCPTRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14705600

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 2
1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 3
1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 4
1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 5
1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Reactant of Route 6
1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

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